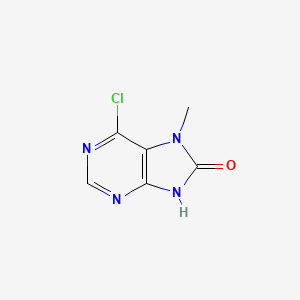

6-Chloro-7-methyl-7H-purin-8(9H)-one

Descripción general

Descripción

6-Chloro-7-methyl-7H-purin-8(9H)-one is a chemical compound with the molecular formula C6H5ClN4O and a molecular weight of 184.58 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and plays a crucial role in various biological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methyl-7H-purin-8(9H)-one typically involves the chlorination of 7-methyl-7H-purin-8(9H)-one. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions . The reaction proceeds as follows:

7-methyl-7H-purin-8(9H)-one+SOCl2→this compound+HCl+SO2

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-7-methyl-7H-purin-8(9H)-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like ammonia (NH3), sodium methoxide (NaOCH3), or thiourea (NH2CSNH2) under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Substitution: Formation of 6-amino-7-methyl-7H-purin-8(9H)-one, 6-methoxy-7-methyl-7H-purin-8(9H)-one, etc.

Oxidation: Formation of this compound-2,3-dione.

Reduction: Formation of 6-chloro-7-methyl-7H-dihydropurin-8(9H)-one.

Aplicaciones Científicas De Investigación

6-Chloro-7-methyl-7H-purin-8(9H)-one has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 6-Chloro-7-methyl-7H-purin-8(9H)-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can intercalate into DNA or RNA, disrupting their structure and function .

Comparación Con Compuestos Similares

Similar Compounds

6-Chloropurine: Lacks the methyl group at the 7-position.

7-Methylpurine: Lacks the chlorine atom at the 6-position.

8-Oxo-7-methylguanine: Contains an oxo group at the 8-position instead of a chlorine atom at the 6-position.

Uniqueness

6-Chloro-7-methyl-7H-purin-8(9H)-one is unique due to the presence of both a chlorine atom at the 6-position and a methyl group at the 7-position, which confer distinct chemical and biological properties. This combination of substituents allows for specific interactions with molecular targets and enables the compound to participate in unique chemical reactions .

Actividad Biológica

6-Chloro-7-methyl-7H-purin-8(9H)-one is a synthetic purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound exhibits a variety of interactions with biological macromolecules, making it a subject of interest for therapeutic applications, including antiviral and anticancer properties.

The molecular formula of this compound is , with a molecular weight of approximately 188.61 g/mol. Its structure features a chlorine atom at the 6-position and a methyl group at the 7-position, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and nucleic acids. The compound can act as an enzyme inhibitor by binding to active or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it has been shown to intercalate into DNA or RNA, disrupting their structural integrity and function.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by inhibiting viral replication mechanisms.

- Anticancer Activity : In vitro studies have demonstrated the ability of this compound to inhibit the proliferation of various cancer cell lines, indicating its potential as an anticancer agent.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Cancer Cell Lines : A study assessed the cytotoxic effects of various purine derivatives, including this compound, against human cancer cell lines such as HeLa and A549. The results indicated significant inhibition of cell growth at micromolar concentrations .

- Proteomic Analysis : Another research utilized chemical proteomics to explore the selectivity profiles of kinase inhibitors like this compound in living systems. The findings suggested that this compound could differentially target specific kinases, highlighting its potential for targeted cancer therapy .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

The unique structural features of this compound differentiate it from other purine derivatives:

| Compound Name | Molecular Structure | Key Difference |

|---|---|---|

| 6-Chloropurine | Lacks methyl group at the 7-position | Less potent in enzyme inhibition |

| 7-Methylpurine | Lacks chlorine atom at the 6-position | Different interaction profile |

| 8-Oxo-7-methylguanine | Contains oxo group at the 8-position | Distinct biological activity |

Propiedades

IUPAC Name |

6-chloro-7-methyl-9H-purin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c1-11-3-4(7)8-2-9-5(3)10-6(11)12/h2H,1H3,(H,8,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJNNYQNAUVPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N=CN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.